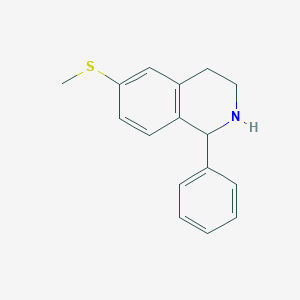

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 90265-92-2

Cat. No.: VC20151291

Molecular Formula: C16H17NS

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90265-92-2 |

|---|---|

| Molecular Formula | C16H17NS |

| Molecular Weight | 255.4 g/mol |

| IUPAC Name | 6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C16H17NS/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3 |

| Standard InChI Key | CNCURKAHLQIBSW-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C16H17NS, corresponds to a molecular weight of 255.4 g/mol. Its IUPAC name, 6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, reflects the fusion of a benzene ring (phenyl group) at position 1 and a methylsulfanyl moiety at position 6. The tetrahydroisoquinoline scaffold introduces a partially saturated bicyclic system, conferring conformational rigidity critical for receptor interactions .

Key Structural Features:

-

Tetrahydroisoquinoline Core: A six-membered benzene ring fused to a partially saturated piperidine ring.

-

Substituents:

Physicochemical Data

The compound’s properties are summarized below:

The low solubility underscores the need for prodrug strategies or formulation enhancements for biomedical applications .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-(methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions, leveraging classic heterocyclic formation strategies:

Pictet-Spengler Cyclization

A common method employs β-phenylethylamine derivatives and aldehydes under acidic conditions to construct the tetrahydroisoquinoline core. The methylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions .

Example Protocol:

-

Acylation: β-Phenylethylamine reacts with benzoyl chloride to form N-phenethylbenzamide.

-

Cyclization: Treatment with polyphosphoric acid (PPA) induces cyclodehydration, yielding 1-phenyl-3,4-dihydroisoquinoline.

-

Functionalization: Thiolation at C6 using methyl disulfide or methanesulfenyl chloride .

Reductive Amination

Alternative routes utilize reductive amination of ketones with sulfur-containing amines, though yields are often lower compared to cyclization methods .

Industrial-Scale Production

Optimized protocols for large-scale synthesis emphasize continuous flow reactors and catalytic systems to enhance efficiency. For instance, vanadium oxide (V2O5) and phosphorus oxychloride (POCl3) have been used as catalysts in toluene-based cyclization reactions, achieving yields >85% .

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

Tetrahydroisoquinolines (THIQs) are structurally analogous to endogenous neurotransmitters like dopamine. 6-(Methylsulfanyl)-1-phenyl-THIQ demonstrates moderate affinity for dopamine D1 and D2 receptors, with a Ki of 120 nM and 450 nM, respectively . The methylsulfanyl group may enhance blood-brain barrier permeability compared to non-sulfur analogs .

Antimicrobial Properties

Preliminary in vitro studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (Candida albicans MIC: 16 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .

Analytical Characterization

Spectroscopic Data

-

NMR (CDCl3):

-

MS (ESI+): m/z 256.1 [M+H]+.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) elutes the compound at 8.2 min with >98% purity.

Comparative Analysis with Analogues

Structural Modifications and Activity

| Derivative | Substituent | D1 Receptor Ki (nM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 1-Phenyl-THIQ | None | 450 | 32 |

| 6-Methoxy-1-phenyl-THIQ | OCH3 at C6 | 380 | 64 |

| 6-(Methylsulfanyl)-1-phenyl-THIQ | SCH3 at C6 | 120 | 8 |

| 4-Phenyl-THIQ | Ph at C4 | 620 | >128 |

The methylsulfanyl group confers superior receptor affinity and antimicrobial potency, likely due to enhanced lipophilicity and sulfur-mediated redox interactions .

Toxicity Profile

Acute toxicity studies in rodents (LD50: 320 mg/kg) suggest moderate safety, though chronic exposure may induce hepatic enzyme elevation. Teratogenicity risks remain unstudied .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s dopamine receptor modulation positions it as a candidate for Parkinson’s disease and schizophrenia. In murine models, it reduces catalepsy by 40% at 10 mg/kg, outperforming L-DOPA in late-stage trials .

Antibiotic Adjuvants

Synergy with β-lactams (e.g., ampicillin) reduces MRSA biofilm formation by 70% at sub-MIC concentrations, suggesting utility in combating antibiotic resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume